![molecular formula C20H15BrN4O2 B3020859 3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one CAS No. 1113122-64-7](/img/structure/B3020859.png)
3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one" is a heterocyclic molecule that contains several functional groups and structural motifs, such as oxadiazole, pyridazinone, and bromophenyl, which are common in various synthesized compounds with potential biological activities. The presence of these groups suggests that the compound may exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of compounds containing the oxadiazolyl 3(2H)-pyridazinone moiety, similar to the compound , involves multiple steps, including the formation of the oxadiazole ring and subsequent attachment to the pyridazinone structure. The synthesis is typically confirmed by spectroscopic methods such as (1)H NMR, IR, MS, and elemental analysis . The synthesis of related heterocyclic compounds often involves reactions with hydrazides, carbon disulfide, and various other reagents under controlled conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound, 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, revealed that the benzene ring is slightly angled with respect to the isoxazole ring, and the molecule exhibits hydrogen bonding and close molecular packing . DFT calculations and Hirshfeld surface analysis are also used to understand the intermolecular interactions and energy frameworks within the crystal structure .
Chemical Reactions Analysis
The compound , with its oxadiazole and pyridazinone moieties, may undergo various chemical reactions. For example, oxadiazole derivatives can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents present . Additionally, the presence of a bromophenyl group can facilitate further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The planarity of the molecule, as well as the presence of halogen atoms, can affect its melting point, solubility, and stability. The thermodynamic properties, such as heat capacity, entropy, and enthalpy, can be calculated and correlated with temperature, providing insights into the compound's behavior under different conditions . The antifeedant activity against insects like the Asiatic corn borer suggests that the compound may have potential as an insecticidal agent .
properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-12-7-8-14(11-13(12)2)25-10-9-17(26)18(23-25)20-22-19(24-27-20)15-5-3-4-6-16(15)21/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQVCDKXWGPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.